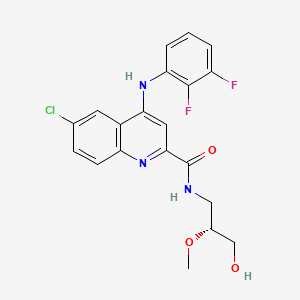
20S Proteasome-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20S Proteasome-IN-4 is a potent and selective inhibitor of the 20S proteasome, a core particle of the proteasome complex responsible for degrading damaged or misfolded proteins. This compound has shown significant potential in research related to parasitic diseases, particularly African trypanosomiasis, due to its ability to cross the blood-brain barrier and its oral bioavailability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and often involve advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, amide bond formation, and selective functional group transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may include steps such as crystallization, purification by chromatography, and rigorous testing for impurities.
Análisis De Reacciones Químicas
Types of Reactions: 20S Proteasome-IN-4 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule, potentially altering its activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
20S Proteasome-IN-4 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Helps in understanding the role of the proteasome in cellular processes, including protein homeostasis and stress responses.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections, particularly African trypanosomiasis.
Industry: Utilized in the development of new proteasome inhibitors and as a reference compound in drug discovery.
Mecanismo De Acción
20S Proteasome-IN-4 exerts its effects by binding to the active sites of the 20S proteasome, thereby inhibiting its proteolytic activity. This inhibition prevents the degradation of ubiquitin-independent substrates, leading to the accumulation of damaged or misfolded proteins within the cell. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting central nervous system infections .
Comparación Con Compuestos Similares
Bortezomib: A well-known proteasome inhibitor used in cancer therapy.
Carfilzomib: Another proteasome inhibitor with applications in treating multiple myeloma.
Ixazomib: An oral proteasome inhibitor used in combination therapies for multiple myeloma.
Uniqueness: 20S Proteasome-IN-4 is unique due to its selectivity for the 20S proteasome and its ability to cross the blood-brain barrier, making it particularly useful for treating central nervous system infections. Its oral bioavailability also sets it apart from other proteasome inhibitors that may require intravenous administration .
Propiedades
Fórmula molecular |
C20H18ClF2N3O3 |
|---|---|
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
6-chloro-4-(2,3-difluoroanilino)-N-[(2R)-3-hydroxy-2-methoxypropyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H18ClF2N3O3/c1-29-12(10-27)9-24-20(28)18-8-17(13-7-11(21)5-6-15(13)25-18)26-16-4-2-3-14(22)19(16)23/h2-8,12,27H,9-10H2,1H3,(H,24,28)(H,25,26)/t12-/m1/s1 |
Clave InChI |
NTOVJWIULULGGI-GFCCVEGCSA-N |
SMILES isomérico |
CO[C@H](CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO |
SMILES canónico |
COC(CNC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=C(C(=CC=C3)F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


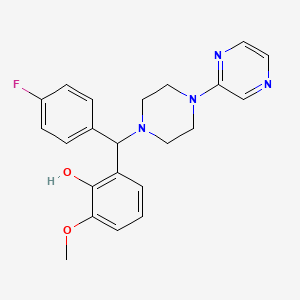
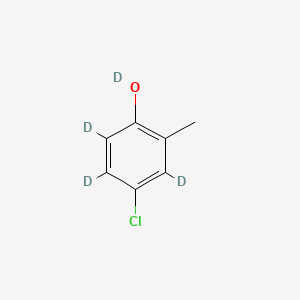
![5-fluoro-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395113.png)




![4-[[4-[[4-(chloromethyl)-2-oxochromen-7-yl]oxymethyl]triazol-1-yl]methyl]benzonitrile](/img/structure/B12395139.png)
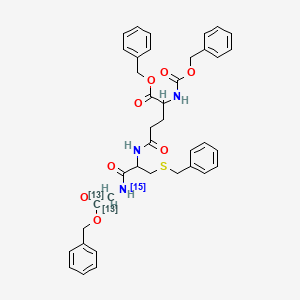

![6-[6-(3-hexylundecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 3-hexylundecanoate](/img/structure/B12395156.png)
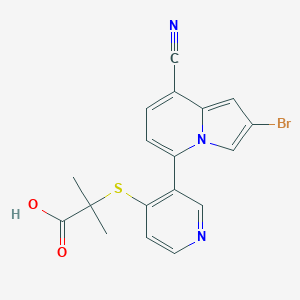

![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)
